Product packaging for (R)-Taltobulin(Cat. No.:CAS No. 228266-40-8)

(R)-Taltobulin

Cat. No.: B1684106
CAS No.: 228266-40-8
M. Wt: 473.6 g/mol
InChI Key: CNTMOLDWXSVYKD-PSRNMDMQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Origin and Rationale as a Marine Natural Product Analog

The origin of Taltobulin is linked to marine natural products, specifically the compound Hemiasterlin (B1673049). Hemiasterlin is a tripeptide isolated from marine sponges, including species like Hemiasterella minor, Siphonochalina, Cymbastela, and Auletta. researchgate.netbiomedpharmajournal.org Natural products from marine sources have historically contributed significantly to drug discovery, offering diverse molecular structures and mechanisms of action. researchgate.netbiomedpharmajournal.org Hemiasterlin was identified as an antimitotic agent with potent activity against various cancer cell lines. portico.orgresearchgate.netnih.govnih.gov The investigation into Hemiasterlin and its properties provided the rationale for developing synthetic analogs like Taltobulin, aiming to potentially improve upon the natural product's characteristics. researchgate.netaacrjournals.orgmdpi.com

Evolution from Hemiasterlin to Taltobulin: A Synthetic Analog Development Perspective

Taltobulin is a synthetic analog of the natural tripeptide Hemiasterlin. portico.orgmedkoo.commedchemexpress.comresearchgate.net The development of Taltobulin involved chemical modifications to the structure of Hemiasterlin. A notable modification in Taltobulin is the replacement of the indole (B1671886) ring present in Hemiasterlin with a phenyl group. portico.orgd-nb.infonih.gov This synthetic approach aimed to create a compound with potentially enhanced properties, such as increased potency or improved synthetic accessibility compared to the often complex isolation and synthesis of natural products. researchgate.netaacrjournals.org Synthetic strategies have enabled rapid access to Taltobulin, facilitating its investigation as a cytotoxic agent. researchgate.netnih.gov

Significance of Novel Antimitotic Agents in Oncology

Antimitotic agents are a class of anti-cancer drugs that interfere with cell division by targeting microtubules. d-nb.info Microtubules play crucial roles in processes like chromosome segregation during mitosis. By disrupting microtubule function, these agents can induce mitotic arrest and ultimately lead to cancer cell death through apoptosis. portico.orgmedkoo.combroadpharm.commedchemexpress.com Novel antimitotic agents like Taltobulin are significant in oncology due to their distinct mechanisms and potential to overcome limitations of existing therapies. portico.orgd-nb.info

Despite advancements in cancer therapy, there remain significant unmet needs, including the requirement for effective treatments for advanced and resistant tumors. remapconsulting.comtargetedonc.comnih.gov Novel antimitotic agents contribute to addressing these needs by offering alternative mechanisms to target cancer cells. Taltobulin, with its potent antiproliferative effects, has been investigated for its potential in treating various human tumor types. portico.orgmedchemexpress.commedchemexpress.com Studies have shown Taltobulin to be effective in inhibiting the growth of different hepatic tumor cell lines in vitro and tumor growth in vivo in rat allograft models. researchgate.net Its selection for further development for advanced malignant solid tumors highlights its potential to address challenging cancers. portico.org

A major challenge in cancer treatment is the development of drug resistance, where cancer cells develop mechanisms to evade the effects of therapeutic agents. mdpi.comoaepublish.com One common mechanism of resistance to existing antimitotic drugs like taxanes and vinca (B1221190) alkaloids is the overexpression of the P-glycoprotein (P-gp) efflux pump, which pumps drugs out of cancer cells. portico.orgd-nb.infooaepublish.com Taltobulin has demonstrated significantly less interaction with P-gp compared to currently used antimicrotubule agents. portico.orgmedkoo.com This characteristic allows Taltobulin to circumvent P-glycoprotein-mediated resistance in vitro and in vivo, making it potentially effective against tumors that are resistant to other antimitotic drugs. portico.orgmedchemexpress.comd-nb.infonih.gov Studies in nude mouse models with human tumor xenografts have shown Taltobulin to be effective in inhibiting tumor growth in models where paclitaxel (B517696) and vincristine (B1662923) were ineffective. portico.orgmedkoo.com

Taltobulin exhibits potent inhibition of proliferation across a range of human tumor cell lines. The mean IC50 value reported for Taltobulin against 18 human tumor cell lines is 2.5 ± 2.1 nM, with a median value of 1.7 nM. portico.orgmedkoo.commedchemexpress.commedchemexpress.com

CompoundMean IC50 (nM)Number of Cell Lines Tested
Taltobulin2.5 ± 2.118

In vivo studies have also demonstrated the efficacy of Taltobulin in inhibiting tumor growth. For example, Taltobulin inhibited the growth of hepatic tumors in a rat allograft model. researchgate.net In athymic nu/nu female mice with human tumor xenografts, Taltobulin (1.6 mg/kg i.v.) inhibited the growth of various tumors, including HCT-15, DLD-1, MX-1W, and KB-8-5. medchemexpress.commedchemexpress.com Oral administration (3 mg/kg) also showed significant growth inhibition in Lox melanoma and KB-3-1 epidermoid xenograft models. medchemexpress.commedchemexpress.com

Tumor Model (in athymic nu/nu mice)Administration RouteDose (mg/kg)Growth Inhibition
HCT-15 xenografti.v.1.666% (on day 14)
DLD-1 xenografti.v.1.680%
MX-1W xenografti.v.1.697%
KB-8-5 xenografti.v.1.684% (on day 14)
Lox melanoma xenograftp.o. (gavage)397.3%
KB-3-1 epidermoid xenograftp.o. (gavage)382%

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H43N3O4 B1684106 (R)-Taltobulin CAS No. 228266-40-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E,4S)-4-[[(2S)-3,3-dimethyl-2-[[(2S)-3-methyl-2-(methylamino)-3-phenylbutanoyl]amino]butanoyl]-methylamino]-2,5-dimethylhex-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H43N3O4/c1-17(2)20(16-18(3)25(33)34)30(10)24(32)22(26(4,5)6)29-23(31)21(28-9)27(7,8)19-14-12-11-13-15-19/h11-17,20-22,28H,1-10H3,(H,29,31)(H,33,34)/b18-16+/t20-,21-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNTMOLDWXSVYKD-PSRNMDMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C=C(C)C(=O)O)N(C)C(=O)C(C(C)(C)C)NC(=O)C(C(C)(C)C1=CC=CC=C1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](/C=C(\C)/C(=O)O)N(C)C(=O)[C@H](C(C)(C)C)NC(=O)[C@H](C(C)(C)C1=CC=CC=C1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H43N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2041040
Record name HTI-286
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2041040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

228266-40-8
Record name N,β,β-Trimethyl-L-phenylalanyl-N-[(1S,2E)-3-carboxy-1-(1-methylethyl)-2-buten-1-yl]-N,3-dimethyl-L-valinamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=228266-40-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Taltobulin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0228266408
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HTI-286
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2041040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TALTOBULIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6D6912BXS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular and Cellular Pharmacodynamics of Taltobulin

Interaction with Tubulin and Microtubule Dynamics

Taltobulin's mechanism of action involves binding to tubulin, the protein subunit that polymerizes to form microtubules ontosight.ai. This interaction disrupts the normal processes of microtubule assembly and disassembly, which are crucial for various cellular functions, particularly cell division ontosight.ai.

Inhibition of Tubulin Polymerization

A key effect of Taltobulin is the inhibition of purified tubulin polymerization in a cell-free system portico.orgcaymanchem.combroadpharm.com. Studies have shown that Taltobulin can significantly inhibit the polymerization of purified bovine tubulin portico.org. For instance, at a concentration of 0.1 µM, Taltobulin inhibited polymerization by 41%, comparable to the effect of vincristine (B1662923) at the same concentration. At 1 µM, Taltobulin, like vincristine, totally inhibited polymerization portico.org. This indicates that Taltobulin acts as a microtubule destabilizer, preventing the formation of normal microtubules ontosight.aiontosight.ai.

Data on Tubulin Polymerization Inhibition:

CompoundConcentrationInhibition of Tubulin Polymerization
Taltobulin0.1 µM41%
Vincristine0.1 µM30%
Taltobulin1 µMTotal inhibition
Vincristine1 µMTotal inhibition
Colchicine (B1669291)1 µMPartial inhibition

Disruption of Microtubule Organization within Cells

Beyond inhibiting polymerization in vitro, Taltobulin also disrupts the appearance and organization of microtubules within cells in a concentration-dependent manner portico.org. In KB-3-1 epidermoid carcinoma cells, treatment with Taltobulin at its IC50 for cell growth (1 nM) for 3 days resulted in rounded cells with disrupted microtubules portico.org. At higher concentrations (16 nM), few microtubules were visible, and the cells showed diffuse cytoplasmic staining portico.org. This disruption of the microtubule network within the cell interferes with essential cellular processes that rely on intact microtubules, such as intracellular transport and the formation of the mitotic spindle portico.org.

Binding Site Analysis on Tubulin Heterodimer

Based on analogy with competitive binding studies involving hemiasterlin (B1673049), Taltobulin is proposed to bind at the peptide site on tubulin, which is located close to the Vinca (B1221190) binding site portico.org. Hemiasterlin and other antimitotic peptides non-competitively inhibit the binding of vinblastine (B1199706) to tubulin but competitively inhibit each other's binding portico.org. Further studies using radiolabeled benzophenone (B1666685) analogues of Taltobulin as photoaffinity probes indicated that these analogues crosslink exclusively to amino acid residues in α-tubulin proximal to the Vinca binding site portico.org. The peptide sequences are also reported to have longitudinal interactions with β-tubulin across the interdimer interface portico.org. While some sources suggest Taltobulin binds in a similar manner to colchicine or at the colchicine site on beta-tubulin, other research indicates its binding site does not overlap with colchicine and is in the interface of the tubulin subunits, close to but distinct from the Vinca binding site. nih.govontosight.airesearchgate.netresearchgate.net.

Binding Site Characteristics:

FeatureDescription
Proposed Binding SitePeptide site on tubulin, near the Vinca binding site portico.org.
Interaction with α-tubulinCrosslinks exclusively to residues proximal to the Vinca binding site portico.org.
Interaction with β-tubulinLongitudinal interactions across the interdimer interface portico.org.
Relationship to Vinca siteClose to but distinct from the Vinca binding site researchgate.net.
Relationship to Colchicine siteDoes not overlap with the colchicine binding site researchgate.net.

Taltobulin has also been found to oligomerize tubulin into discrete ring structures consisting of approximately 13 tubulin units portico.org. The binding stoichiometry in these rings is reported as one inhibitor molecule per tubulin unit portico.org.

Impact on Cell Cycle Progression

The disruption of microtubule dynamics by Taltobulin has a profound impact on the cell cycle, particularly on the process of cell division ontosight.ai.

Induction of Mitotic Arrest (G2-M Phase)

Taltobulin induces a concentration-dependent increase in cells arrested at mitosis (G2-M phase) nih.govportico.org. In KB-3-1 epidermoid carcinoma cells, Taltobulin at 10 nM arrested 90% of cells at mitosis after 24 hours portico.org. This arrest at the G2-M phase is a direct consequence of the disruption of the mitotic spindle apparatus, which is essential for proper chromosome segregation during mitosis ontosight.ai. The inability of cells to progress through mitosis due to the compromised spindle leads to their accumulation in the G2-M phase ontosight.ai.

Cell Cycle Arrest Data in KB-3-1 Cells:

Taltobulin ConcentrationTreatment DurationPercentage of Cells Arrested in G2-M
10 nM24 hours90%
1 nM3 days50% (arrested in metaphase)
50 nM2 hoursApproximately 60%
100 nM2 hoursApproximately 60%

Note: The 3-day treatment at 1 nM also led to cells being rounded and 50% arrested in metaphase, a stage within mitosis portico.org. The 2-hour treatments were assessed after 3 days of growth in normal medium aacrjournals.org.

Mechanisms Leading to Cell Cycle Checkpoint Activation

The disruption of microtubule dynamics by Taltobulin activates cell cycle checkpoints, particularly the spindle assembly checkpoint (SAC) caymanchem.comontosight.aibiotechhubafrica.co.za. The SAC is a surveillance mechanism that prevents cells from entering anaphase until all chromosomes are properly attached to the mitotic spindle microtubules medchemexpress.com. By interfering with microtubule formation and organization, Taltobulin leads to improper spindle assembly, which in turn activates the SAC ontosight.ai. Activation of the SAC triggers a signaling cascade that ultimately inhibits the anaphase-promoting complex/cyclosome (APC/C), preventing the degradation of key mitotic regulators and thus arresting the cell cycle in mitosis medchemexpress.com. This prolonged mitotic arrest can then lead to the induction of apoptosis ontosight.aiportico.org.

While the primary mechanism involves the SAC, other cellular signaling pathways may also be involved in the cellular response to Taltobulin-induced microtubule disruption. For example, studies have indicated that activation of fibroblast growth factor (FGF)-induced signaling can lead to increased resistance to microtubule-targeted drugs like Taltobulin, suggesting potential interplay between growth factor pathways and the cellular response to microtubule disruption frontiersin.org.

Apoptosis Induction in Neoplastic Cells

The interference with microtubule dynamics by Taltobulin results in cell cycle arrest, predominantly at the G2/M phase. nih.govguidetopharmacology.org This mitotic arrest subsequently triggers the induction of apoptosis in neoplastic cells. Current time information in Berlin, DE.nih.govciteab.comrevvity.comrevvity.comwikipedia.orgguidetopharmacology.orgciteab.comguidetopharmacology.orguni.lumdpi.comnih.gov Taltobulin has demonstrated potent inhibitory effects on the growth of various tumor cell lines. Current time information in Berlin, DE.revvity.comciteab.comguidetopharmacology.orgnih.gov Notably, Taltobulin has shown effectiveness in cellular models that exhibit resistance to other chemotherapeutic agents, such as taxanes and vinca alkaloids, particularly those resistant due to P-glycoprotein-mediated efflux. Current time information in Berlin, DE.citeab.comrevvity.comguidetopharmacology.orgciteab.comguidetopharmacology.orgmdpi.comnih.gov

Research findings indicate that Taltobulin inhibits the growth of a panel of 18 tumor cell lines, including leukemia, ovarian, NSCLC, breast, colon, and melanoma cell lines, with varying IC50 values. Current time information in Berlin, DE.revvity.com

Cell Line (Origin)IC50 (nM)
CCRF-CEM (Leukemia)0.2 ± 0.03 Current time information in Berlin, DE.revvity.com
1A9 (Ovarian)0.6 ± 0.1 Current time information in Berlin, DE.revvity.com
A549 (NSCLC)1.1 ± 0.5 Current time information in Berlin, DE.revvity.com
NCI-H1299 (NSCLC)6.8 ± 6.1 Current time information in Berlin, DE.revvity.com
MX-1W (Breast)1.8 ± 0.6 Current time information in Berlin, DE.revvity.com
MCF-7 (Breast)7.3 ± 2.3 Current time information in Berlin, DE.revvity.com
HCT-116 (Colon)0.7 ± 0.2 Current time information in Berlin, DE.revvity.com
DLD-1 (Colon)1.1 ± 0.4 Current time information in Berlin, DE.revvity.comguidetopharmacology.org
Colo205 (Colon)1.5 ± 0.6 Current time information in Berlin, DE.revvity.com
KM20 (Colon)1.8 ± 0.6 Current time information in Berlin, DE.revvity.com
SW620 (Colon)3.6 ± 0.8 Current time information in Berlin, DE.revvity.com
S1 (Colon)3.7 ± 2.0 Current time information in Berlin, DE.revvity.com
HCT-15 (Colon)4.2 ± 2.5 Current time information in Berlin, DE.revvity.comguidetopharmacology.org
Moser (Colon)5.3 ± 4.1 Current time information in Berlin, DE.revvity.com
A375 (Melanoma)1.1 ± 0.8 Current time information in Berlin, DE.revvity.com
Lox (Melanoma)1.4 ± 0.6 Current time information in Berlin, DE.revvity.com
SK-Mel-2 (Melanoma)1.7 ± 0.5 Current time information in Berlin, DE.revvity.com

The average IC50 across these 18 cell lines was reported as 2.5 ± 2.1 nM, with a median value of 1.7 nM. Current time information in Berlin, DE.revvity.com

Signaling Pathways Mediating Taltobulin-Induced Apoptosis

While the primary trigger for apoptosis induced by Taltobulin is the disruption of microtubule function and subsequent mitotic arrest, other cellular signaling pathways can influence the apoptotic response, particularly in the context of drug resistance. Studies have indicated that growth factors and their associated pathways, such as the MEK/ERK and PI3K/AKT signaling cascades, can play a role in mediating the sensitivity of cancer cells to Taltobulin-induced cytotoxicity. researchgate.netiiarjournals.org For instance, activation of the MEK/ERK and PI3K/AKT pathways by growth factors like FGF1 has been shown to promote cell viability and reduce apoptosis in the presence of Taltobulin in certain cancer cell lines. researchgate.netiiarjournals.org These pathways are known to regulate cell survival and apoptosis, and their dysregulation is frequently observed in cancer, contributing to tumor growth, progression, and drug resistance. mdpi.comresearchgate.netwikipedia.org Factors such as the presence of functional p53 and PTEN proteins can also influence the interaction and effects of these signaling pathways on cell growth, survival, and drug resistance. researchgate.net

Cellular Markers of Apoptotic Response to Taltobulin Exposure

Apoptosis is a highly regulated process characterized by specific morphological and biochemical changes. wikipedia.orgguidetopharmacology.org Cellular markers commonly used to detect and assess the apoptotic response to agents like Taltobulin include characteristic features such as cell membrane blebbing, chromatin condensation, and DNA fragmentation. wikipedia.orgguidetopharmacology.org At the molecular level, the activation of a family of proteolytic enzymes known as caspases is central to the execution of apoptosis. wikipedia.orgguidetopharmacology.orgnih.gov Caspase-3 is a key effector caspase, and its activation, often assessed through the detection of its cleaved form, is a widely recognized marker of apoptosis. guidetopharmacology.orgnih.gov Another important marker is the cleavage of Poly (ADP-ribose) polymerase (PARP), a nuclear enzyme that is a substrate of activated caspases. guidetopharmacology.org Prolonged exposure to Taltobulin may be required to achieve maximum levels of these apoptotic markers, along with increased caspase-3 activation and DNA fragmentation. mrc.ac.uk Changes in mitochondrial membrane potential, which can be assessed using fluorescent dyes like TMRE, can also serve as an early indicator of apoptosis. guidetopharmacology.org DNA-binding fluorescent dyes such as DAPI and Hoechst 33342 are used to visualize nuclear changes associated with apoptosis, including chromatin condensation and nuclear fragmentation. guidetopharmacology.org

Preclinical Efficacy and Biological Activity of Taltobulin

In Vitro Anti-Proliferative Activity Across Diverse Cancer Cell Lines

Taltobulin has demonstrated potent anti-proliferative activity when tested against a wide array of human cancer cell lines in vitro.

Broad-Spectrum Cytotoxicity Profiles

Studies have shown that Taltobulin exhibits broad-spectrum cytotoxicity against diverse human tumor cell lines medchemexpress.commedchemexpress.comcaymanchem.com. It has been found to inhibit the growth of 18 tumor cell lines, including those derived from leukemia, ovarian, NSCLC, breast, colon, and melanoma cancers medchemexpress.com. Across these cell lines, Taltobulin showed a potent inhibitory effect with an average IC₅₀ of 2.5 ± 2.1 nM and a median value of 1.7 nM medchemexpress.com. A mean IC₅₀ of 2.5 nM against 18 human tumor cell lines has also been reported portico.org.

Differential Sensitivity in Various Tumor Histologies

While demonstrating broad activity, differential sensitivity to Taltobulin has been observed across various tumor histologies medchemexpress.comcaymanchem.com. For instance, IC₅₀ values ranged from 0.2 ± 0.03 nM for the leukemia CCRF-CEM cell line to 7.3 ± 2.3 nM for the breast MCF-7 cell line medchemexpress.com. Specific IC₅₀ ranges for different tumor types include:

Tumor Type IC₅₀ Range (nM) Source
Leukemia (CCRF-CEM) 0.2 ± 0.03 medchemexpress.com
Ovarian (1A9) 0.6 ± 0.1 medchemexpress.com
NSCLC (A549, NCI-H1299) 1.1 ± 0.5 to 6.8 ± 6.1 medchemexpress.com
Breast (MX-1W, MCF-7) 1.8 ± 0.6 to 7.3 ± 2.3 medchemexpress.com
Colon (HCT-116, DLD-1, Colo205, KM20, SW620, S1, HCT-15, Moser) 0.7 ± 0.2 to 5.3 ± 4.1 medchemexpress.com
Melanoma (A375, Lox, SK-Mel-2) 1.1 ± 0.8 to 1.7 ± 0.5 medchemexpress.com

This indicates that while generally potent, the level of sensitivity can vary depending on the specific cancer cell line and its histological origin.

In Vivo Anti-Tumor Efficacy in Xenograft Models

Taltobulin has also demonstrated potent anti-tumor efficacy in preclinical in vivo xenograft models, including those resistant to other antimicrotubule agents medchemexpress.commedchemexpress.comcaymanchem.comnih.govresearchgate.net.

Inhibition of Tumor Growth in Established Human Tumor Xenografts

In xenograft models, Taltobulin has been shown to significantly inhibit the growth of established human tumors medchemexpress.commedchemexpress.comcaymanchem.com. Specific studies have reported substantial growth inhibition in various models:

Xenograft Model Dose & Route Growth Inhibition Source
Lox melanoma 3 mg/kg p.o. 97.3% medchemexpress.commedchemexpress.com
KB-3-1 epidermoid 3 mg/kg p.o. 82% medchemexpress.commedchemexpress.com
Lox melanoma Not specified 96-98% on day 12 medchemexpress.commedchemexpress.com
KB-8-5 1.6 mg/kg i.v. or 3 mg/kg p.o. 84% on day 14 medchemexpress.commedchemexpress.com
MX-1W 1.6 mg/kg i.v. or 3 mg/kg p.o. 97% medchemexpress.commedchemexpress.com
DLD-1 1.6 mg/kg i.v. or 3 mg/kg p.o. 80% medchemexpress.commedchemexpress.com
HCT-15 1.6 mg/kg i.v. or 3 mg/kg p.o. 66% medchemexpress.commedchemexpress.com

These results highlight Taltobulin's ability to significantly impede tumor progression in living systems.

Regression of Large Established Tumors in Preclinical Models

Beyond just inhibiting growth, Taltobulin has notably demonstrated the ability to induce the regression of large established tumors in preclinical models medchemexpress.commedchemexpress.com. Marked tumor regression was observed in nude mice when the compound was used to treat established tumors that were greater than 1 g in size portico.org.

Mechanisms of Taltobulin Resistance and Strategies to Overcome Them

Role of Drug Efflux Transporters

Drug efflux transporters, particularly P-glycoprotein (P-gp), play a significant role in the development of multidrug resistance (MDR) in cancer by actively pumping chemotherapeutic agents out of cells, thereby reducing their intracellular concentration and effectiveness. scirp.orgwikipedia.org

Interaction with P-glycoprotein (P-gp) and Multi-Drug Resistance (MDR) Phenotypes

P-glycoprotein, encoded by the ABCB1 gene, is a well-characterized ATP-binding cassette (ABC) transporter known to confer MDR to a wide range of structurally diverse compounds. scirp.orgwikipedia.orgcaymanchem.com Overexpression of P-gp is a primary mechanism by which cancer cells develop decreased intracellular drug accumulation and resistance. scirp.orgwikipedia.org P-gp acts as an ATP-dependent efflux pump, preventing the accumulation of many foreign substances, including some chemotherapeutics, within the cell. wikipedia.orgcaymanchem.com This efflux activity can lower intracellular drug levels to sub-therapeutic concentrations. wikipedia.org

Taltobulin's Profile in P-gp Expressing Resistant Tumors

Taltobulin exhibits significantly less interaction with P-glycoprotein compared to currently used antimicrotubule agents such as paclitaxel (B517696) and vincristine (B1662923). portico.orgmedkoo.com This characteristic is a key advantage of taltobulin, allowing it to circumvent P-glycoprotein-mediated resistance in vitro and in vivo. medchemexpress.comportico.orgresearchgate.net Studies have shown that taltobulin is considerably more effective in inhibiting the growth of resistant tumors that express P-gp. portico.org In nude mouse models, taltobulin has demonstrated effectiveness against human tumor xenografts where paclitaxel and vincristine are ineffective due to P-gp mediated resistance. portico.orgmedkoo.com

Alterations in Tubulin Structure and Function

Changes in the structure and function of tubulin, the molecular target of taltobulin, can also contribute to resistance. medchemexpress.comportico.org

Tubulin Gene Mutations and Their Impact on Taltobulin Binding

Tumor cells can develop resistance to taltobulin through mutations in either α- or β-tubulin. portico.orgresearchgate.netresearchgate.net These mutations can alter the tubulin structure, potentially affecting the binding affinity of taltobulin. portico.orgresearchgate.netresearchgate.netbiorxiv.org While taltobulin is proposed to bind at the peptide site, close to the Vinca (B1221190) binding site on tubulin, mutations in tubulin can impact the effectiveness of agents binding to different sites. portico.orgthieme-connect.com For example, mutations in β-tubulin have been linked to resistance to other microtubule-targeting agents like paclitaxel by altering the drug-binding region. researchgate.net

Increased Microtubule Stability in Resistant Cells

Increased microtubule stability has been observed in tumor cells resistant to microtubule-depolymerizing agents, including hemiasterlin (B1673049) analogues like taltobulin. portico.orgresearchgate.net This increased stability can make microtubules less susceptible to the disruptive effects of taltobulin, which functions by inhibiting tubulin polymerization and disrupting microtubule organization. medchemexpress.comportico.org Cells resistant to taltobulin have been shown to have increased microtubule stability. portico.orgresearchgate.net

Activation of Alternative Signaling Pathways in Drug Resistance

Activation of alternative signaling pathways can provide cancer cells with survival advantages, contributing to drug resistance, including resistance to tubulin-targeting agents like taltobulin. nih.govfrontiersin.orgfrontiersin.org Dysregulation of growth factors and their receptors, such as fibroblast growth factors (FGFs) and epidermal growth factor (EGF), and their associated signaling cascades, has been implicated in the development of drug resistance. nih.govfrontiersin.orgfrontiersin.org

Studies have demonstrated that FGF1 can protect breast cancer cells against taltobulin-induced cytotoxicity. nih.gov This protective effect is mediated through the activation of fibroblast growth factor receptors (FGFRs) and subsequent activation of downstream signaling pathways, specifically the MEKs/ERKs and PI3K/AKT pathways. nih.govfrontiersin.org FGF1 activates both ERKs and AKT, while EGF primarily acts through ERKs. nih.gov The activation of AKT kinase has been identified as a key factor in FGF1-induced cell protection against taltobulin in certain cell lines. frontiersin.org Inhibition of AKT or dual inhibition of PI3K and mTOR has been shown to abolish the protective effect of FGF1 against taltobulin, suggesting the involvement of both canonical (PI3K-dependent) and alternative (PI3K-independent) AKT-activating pathways. frontiersin.org Furthermore, long-term exposure to taltobulin can lead to the development of resistance associated with elevated levels of FGFR1 and cyclin D. researchgate.netresearchgate.net Targeting the FGF1/FGFR1 axis has shown potential in counteracting this form of drug resistance. frontiersin.orgresearchgate.netresearchgate.net

Fibroblast Growth Factor (FGF) and Epidermal Growth Factor (EGF) Signaling in Taltobulin Resistance

Fibroblast Growth Factors (FGFs) and Epidermal Growth Factor (EGF), along with their respective receptors (FGFRs and EGFR), play important roles in cancer development and progression nih.govresearchgate.net. Dysregulation and intensified activity of these growth factors have been linked to reduced sensitivity to various anti-cancer drugs, including microtubule-targeting agents like taltobulin researchgate.netresearchgate.net. Studies have indicated that activation of FGF-induced signaling can lead to increased resistance to taltobulin in certain cancer cell lines researchgate.netresearchgate.net.

Specifically, FGF1 has been shown to protect MCF-7 breast cancer cells against taltobulin-induced cytotoxicity nih.govmdpi.comnih.gov. This protective effect is mediated by the activation of FGFRs nih.govmdpi.com. EGF also offers protection against taltobulin in MCF-7 cells, although its effect is reported to be weaker compared to FGF1 nih.gov. The mechanisms by which FGF1 and EGF exert their protective effects against taltobulin differ; FGF1 activates both the MEK/ERK and PI3K/AKT pathways, while EGF primarily acts through the MEK/ERK pathway nih.govresearchgate.netnih.gov.

Involvement of MEK/ERK and PI3K/AKT Pathways in Mediating Resistance

The MEK/ERK and PI3K/AKT signaling cascades are critical pathways involved in regulating cell growth, proliferation, and survival, and their dysregulation is frequently observed in cancer nih.gov. These pathways have been identified as key mediators of drug resistance nih.govsemanticscholar.org.

Research into taltobulin resistance has highlighted the involvement of both the MEK/ERK and PI3K/AKT pathways. FGF1-mediated protection against taltobulin in MCF-7 cells occurs through the activation of both MEK/ERK and PI3K/AKT signaling nih.govresearchgate.netnih.gov. Inhibition of MEK1/2 can block the protective effect of EGF against taltobulin nih.gov. For FGF1, inhibiting ERKs activation alone does not abolish its protective effect, but suppressing both ERKs and AKT kinase is required to block the protective effect of FGF1 nih.gov. This suggests that FGF1 can protect cells against taltobulin through a mechanism involving the activation of both pathways nih.govresearchgate.net.

Furthermore, studies in FGFR1-positive cell lines, such as U2OSR1 and DMS114, have shown that AKT kinase is a key factor in FGF1-induced cell protection against taltobulin frontiersin.org. Inhibition of AKT directly, or dual inhibition of PI3K and mTOR, can abolish this protective effect frontiersin.org. This indicates that both canonical (PI3K-dependent) and alternative (PI3K-independent) AKT-activating pathways may contribute to FGF1/FGFR1-driven cancer cell survival and taltobulin resistance frontiersin.org.

Strategies for Targeting Resistance Pathways (e.g., FGFR1 Inhibition, Ligand Traps)

Given the role of FGF/FGFR signaling and downstream pathways like MEK/ERK and PI3K/AKT in taltobulin resistance, targeting these components presents potential strategies to overcome or prevent resistance researchgate.netnih.gov.

Inhibiting FGFR1 activity has been shown to increase the sensitivity of FGFR1-positive cells to tubulin-targeting drugs, including taltobulin frontiersin.org. Small-molecule inhibitors specific to FGFR1, such as PD173074, have been demonstrated to achieve this effect in research settings frontiersin.org.

Another strategy involves the use of FGF ligand traps. These molecules are designed to mimic the natural structure of the receptor and compete with cell surface receptors for binding to FGF ligands, thereby blocking the activation of downstream signaling cascades triggered by FGF proteins nih.govfrontiersin.org. The presence of an FGF ligand trap has been shown to prevent the development of long-term resistance to taltobulin in cells researchgate.netnih.govfrontiersin.orgresearchgate.net.

Research has also explored the potential of compounds like honokiol (B1673403), which can interact directly with the FGFR1 kinase domain and inhibit downstream signaling pathways researchgate.netnih.govfrontiersin.orgresearchgate.net. Studies have revealed that both honokiol and FGF ligand traps can prevent FGF1-dependent protection against taltobulin in cancer cells expressing FGFR1 researchgate.netnih.govfrontiersin.orgresearchgate.net.

Long-term exposure to microtubule-targeting drugs, including taltobulin, can lead to elevated levels of FGFR1 expression, which appears crucial for cell survival and the development of resistance nih.govfrontiersin.org. The inclusion of a ligand trap during prolonged taltobulin exposure has resulted in cell lines that did not exhibit resistance to taltobulin after a regeneration phase nih.govfrontiersin.org.

Table: Effect of FGF1 and EGF on MCF-7 Cell Viability in the Presence of Taltobulin

Treatment (5 nM Taltobulin)Additional Factor (10 ng/mL)Cell Viability (% of Untreated)
Taltobulin aloneNone
Taltobulin + FGF1FGF1
Taltobulin + EGFEGF

Table: Impact of Signaling Pathway Inhibition on FGF1/EGF Protection Against Taltobulin

InhibitorTargeted PathwayEffect on FGF1 Protection Against TaltobulinEffect on EGF Protection Against Taltobulin
UO126 (20 µM)MEK1/2No effect alone; required with PI3K inhibition to block FGF1 protection nih.gov.Completely abolished EGF protection nih.gov.
LY294002 (20 µM)PI3KNo effect on upstream AKT activation in MCF-7 cells nih.gov.Not specified in the same context as FGF1 protection nih.gov.
LY294002 + UO126 (20 µM each)PI3K and MEKBlocked FGF1 protective effect nih.gov.Not applicable (EGF protection already abolished by UO126) nih.gov.
Direct AKT inhibitionAKTAbolished FGF1 protection frontiersin.org.Not specified in the same context as FGF1 protection frontiersin.org.
Dual PI3K and mTOR inhibitionPI3K and mTORAbolished FGF1 protection frontiersin.org.Not specified in the same context as FGF1 protection frontiersin.org.

Pharmacokinetic and Metabolic Characterization of Taltobulin in Preclinical Models

Metabolic Pathways and Major Metabolite Identification (e.g., N-demethylation)

In vitro metabolism studies with taltobulin have been conducted using liver microsomes from various species, including nude mice, rats, dogs, and humans portico.org. These studies revealed similar metabolic profiles across these species portico.org. The primary metabolic pathway identified for taltobulin is N-demethylation portico.org. This process results in the formation of a predominant metabolite, M1, which is reported to be pharmacologically inactive portico.org. N-demethylation is a common metabolic reaction catalyzed by cytochrome P450 (CYP) enzymes, among others nih.govnih.govmdpi.comuiowa.edu.

Elimination Pathways and Excretion Profile

Preclinical in vivo pharmacokinetic and metabolism studies in rats and dogs administered [14C]-taltobulin have provided insights into its elimination pathways portico.org. Renal excretion appears to be a minor route of elimination for several observed metabolites, with only taltobulin and the N-demethylated metabolite (M1) being identified among those renally excreted portico.org. Specific quantitative data on the extent of excretion via different routes (e.g., urine, feces) were not extensively detailed in the available information.

Structure Activity Relationship Sar Studies and Rational Drug Design

Identification of Critical Structural Elements for Antimitotic Activity

Structure-activity relationship studies conducted on Taltobulin (HTI-286) have been instrumental in identifying the key structural elements essential for its antimicrotubule activity. These critical structural features have been found to correspond to comparable groups present in the amino terminus tripeptide region of the dolastatins, another class of potent antimitotic peptides. nih.govfigshare.comresearchgate.netacs.org

The molecule of Taltobulin is composed of highly unusual and sterically congested amino acids, which contribute to its stability and in vivo activity. nih.govportico.org Specifically, the compound can be conceptually divided into three fragments: fragment A (N-terminus), fragment B (middle amino acid), and fragment C (C-terminus), all of which are responsible for the compound's stability and biological activity. nih.gov

Stereochemistry plays a crucial role in the biological activity of tubulin inhibitors like Taltobulin. Studies have determined that the (S,S,S)-configuration is necessary for the biological activity of Taltobulin (HTI-286) and its potent analog HTI-042. nih.gov

Analog Synthesis and Modification for Improved Biological Profiles

The development of Taltobulin itself exemplifies analog synthesis and modification aimed at improving biological profiles. Taltobulin is a synthetic analog of hemiasterlin (B1673049) where a phenyl group replaces the 3-substituted indole (B1671886) ring found in the natural product. researchgate.netnih.govportico.org This modification resulted in a similarly potent synthetic analog that was also more synthetically accessible than hemiasterlin. researchgate.net

Extensive analog synthesis programs have been undertaken to further explore the SAR of Taltobulin and identify compounds with improved properties. These efforts have led to the identification of potent analogs, such as HTI-042, through in vivo studies in tumor xenograft models. researchgate.net

Modifications have been explored across different parts of the molecule. For instance, an original approach to the synthesis of hemiasterlin analogs involved the modification of fragment C of Taltobulin, replacing the C-terminal double bond with aromatic and heterocyclic type fragments. nih.gov While some initial modifications in this region did not yield active analogs, the approach highlights the strategies employed to modulate the conformational rigidity and potentially improve the biological profile. nih.gov

Another strategy has involved the creation of hybrid compounds. Potent antimicrotubule agents were synthesized by combining Taltobulin with the carboxy terminus dipeptides of dolastatin 10 or the dolastatin 15 analog cemadotin (B145586). nih.govfigshare.comacs.org These hybrids were designed to investigate the structural relationship between hemiasterlins and dolastatins and potentially leverage favorable properties from both classes of compounds. nih.govfigshare.comacs.org

A significant advantage of Taltobulin and some of its analogs is their ability to circumvent P-glycoprotein (P-gp)-mediated multidrug resistance (MDR). portico.orgbiomedpharmajournal.orgunife.itaacrjournals.orgresearchgate.net Unlike some commonly used antimicrotubule agents such as paclitaxel (B517696) and vincristine (B1662923), Taltobulin is a poor substrate for P-gp efflux pumps. portico.orgbiomedpharmajournal.orgaacrjournals.org This characteristic represents a crucial improvement in the biological profile, allowing Taltobulin to retain potency in cancer cells that have developed resistance through the overexpression of P-gp. portico.orgbiomedpharmajournal.orgunife.itaacrjournals.orgresearchgate.net

Comparative SAR with Hemiasterlin and Dolastatins

Taltobulin's SAR is closely linked to that of its natural precursor, hemiasterlin, and shows notable comparisons with the dolastatins, another family of marine-derived peptides that target tubulin. Taltobulin is a synthetic analog of hemiasterlin, sharing a similar core structure but with specific modifications, such as the replacement of the indole ring with a phenyl group. researchgate.netnih.govnih.govportico.orgmdpi.com

Comparative studies have evaluated the potency of hemiasterlins against other tubulin-targeting agents. In assays for the inhibition of tubulin polymerization, hemiasterlins were found to be more potent than dolastatin 15 and equipotent with cryptophycin (B1240208) 1, although they were somewhat less potent than dolastatin 10. researchgate.net

SAR studies of Taltobulin have revealed that the critical structural elements required for its antimicrotubule activity correspond to similar features found in the amino terminus tripeptide region of the dolastatins. nih.govfigshare.comresearchgate.netacs.org This structural correspondence suggests a shared mechanism or binding interaction with tubulin in this region of the molecules.

Further evidence of the structural and functional relationship between Taltobulin and the dolastatins comes from the synthesis and evaluation of hybrid compounds. Hybrids composed of Taltobulin and the carboxy terminus dipeptides of dolastatin 10 or the dolastatin 15 analog cemadotin demonstrated potent antimicrotubule activity. nih.govfigshare.comacs.org This hybridization strategy helped to establish a structural relationship between the hemiasterlins and the more complex dolastatins, providing a basis for the design of new analogs. nih.govfigshare.com

Both hemiasterlins and Taltobulin are understood to exert their antimitotic effects by inhibiting tubulin polymerization. nih.govportico.orgmdpi.combiomedpharmajournal.org They are hypothesized to bind to tubulin at a site in proximity to the vinca (B1221190) alkaloid binding site, also referred to as the vinca domain, which is distinct from sites targeted by agents like paclitaxel or colchicine (B1669291), although Taltobulin is also described as binding tubulin in a similar manner to colchicine. nih.govnih.govmdpi.comunife.itresearchgate.net

Computational Modeling and Molecular Docking Studies of Tubulin Binding

Computational modeling and molecular docking studies have been employed to gain a deeper understanding of how Taltobulin interacts with tubulin at the molecular level. These in silico techniques are valuable tools in rational drug design, allowing researchers to predict binding modes and estimate binding affinities. nih.govunimi.itplos.orgmdpi.com

Computational studies have supported the experimental findings regarding Taltobulin's binding site on tubulin. These studies suggest that Taltobulin, along with other similar peptides like dolastatins, hemiasterlins, and cryptophycins, binds in proximity to the vinca binding site on tubulin. nih.gov The vinca binding site is located at the interface between the alpha and beta subunits of the tubulin dimer. unife.it

Molecular docking simulations have provided insights into the probable conformation of Taltobulin when bound to tubulin. In docked poses, the amide backbone of Taltobulin is predicted to adopt a bent conformation, forming contacts with residues within the tubulin binding site. nih.gov These computational models help to visualize the interactions, such as hydrogen bonds and non-bonded interactions, that stabilize the protein-ligand complex. mdpi.com

Taltobulin in Combination Therapy and Novel Delivery Approaches

Synergistic Effects with Other Anti-Cancer Agents

Combination therapy is a cornerstone of modern cancer treatment, aiming to enhance efficacy, overcome drug resistance, and potentially reduce toxicity by targeting multiple pathways simultaneously. nih.govfrontiersin.orgmsdmanuals.com Taltobulin has been explored in combination with both conventional chemotherapeutics and modulators of the tumor microenvironment.

Combinations with Conventional Chemotherapeutics

Combining Taltobulin with conventional chemotherapeutic agents can lead to synergistic anti-tumor effects. researchgate.net While specific detailed research findings on Taltobulin combinations with a broad range of conventional chemotherapeutics were not extensively detailed in the search results, the principle of combining agents with different mechanisms of action to improve outcomes is well-established in cancer therapy. nih.govmsdmanuals.com For instance, studies have shown that combining certain natural products with chemotherapeutic agents can enhance efficacy and reduce toxicity, highlighting the potential benefits of such combinations. frontiersin.orgfrontiersin.orgnih.gov The effectiveness of combination therapy is often attributed to targeting key pathways in a synergistic or additive manner. nih.gov

Combination with Modulators of Tumor Microenvironment (e.g., C. novyi-NT)

The tumor microenvironment (TME) plays a crucial role in tumor growth, progression, and resistance to therapy. researchgate.netscispace.commdpi.com Strategies that modulate the TME can enhance the effectiveness of anti-cancer agents. Clostridium novyi-NT (C. novyi-NT) is an attenuated anaerobic bacterium that can selectively target and proliferate in the hypoxic and necrotic regions of tumors, areas often resistant to conventional therapies. nih.govnih.govresearchgate.net

Research has investigated the combination of C. novyi-NT with anti-microtubule agents, including Taltobulin (HTI-286). researchgate.net This combination, known as Combination Bacteriolytic Therapy (COBALT), is based on the rationale that C. novyi-NT can destroy the hypoxic tumor core, while chemotherapy targets the proliferating cells in oxygenated areas. nih.gov Studies have shown that C. novyi-NT in combination with anti-microtubule agents can cause the destruction of both vascularized and avascular tumor compartments. researchgate.net Specifically, agents that inhibit microtubule synthesis, such as Taltobulin, when used with C. novyi-NT, have been observed to cause rapid and massive hemorrhagic necrosis in tumors in experimental models. researchgate.net This suggests a synergistic interaction where the action of C. novyi-NT in the hypoxic core complements the effects of Taltobulin on actively dividing cells, leading to enhanced tumor cell death. researchgate.netnih.gov

Integration into Targeted Drug Delivery Systems

Targeted drug delivery systems, such as antibody-drug conjugates (ADCs), aim to deliver potent cytotoxic agents directly to cancer cells while minimizing exposure to healthy tissues. biorxiv.orgpyxisoncology.comfrontiersin.org This approach can improve the therapeutic index and reduce systemic toxicity. biorxiv.orgbiochempeg.com

Taltobulin as a Payload in Antibody-Drug Conjugates (ADCs)

Taltobulin, with its potent cytotoxic properties as a tubulin inhibitor, is a suitable candidate for use as a payload in ADCs. broadpharm.comcreative-biolabs.com ADCs typically consist of a monoclonal antibody that specifically binds to an antigen on the surface of cancer cells, a stable linker, and a cytotoxic payload. biochempeg.com Upon binding to the target antigen, the ADC is internalized by the cancer cell, and the payload is released to exert its cytotoxic effect. biorxiv.orgbiochempeg.com

Taltobulin has been successfully incorporated as a cytotoxic payload in the development of ADCs. researchgate.netnih.govcam.ac.ukcreative-biolabs.com The use of Taltobulin as a payload allows for the targeted delivery of its potent anti-mitotic activity directly to antigen-expressing cancer cells. researchgate.netnih.govcam.ac.uk

Efficacy of Taltobulin-Based ADCs in Antigen-Expressing Cancer Models

Preclinical studies have evaluated the efficacy of Taltobulin-based ADCs in cancer models expressing target antigens. Novel ADCs utilizing Taltobulin as a payload have demonstrated potent cytotoxicity against cancer cells expressing specific antigens, such as HER2. researchgate.netnih.gov These ADCs have shown sub-nanomolar cytotoxicity against HER2-expressing cancer cell lines (SKBR3, BT474) while exhibiting negligible activity against antigen-negative cells (MCF7). nih.gov

Research findings indicate that Taltobulin-based ADCs can achieve potent and selective bioactivity, comparable to that of ADCs utilizing other clinically validated payloads like MMAE. nih.gov

The following table summarizes some of the cytotoxicity data for Hemiasterlin (B1673049), Taltobulin, and Taltobulin-based ADCs in different cell lines:

Compound/ADCCell Line (Antigen Expression)Cytotoxicity (IC50)
HemiasterlinSKBR3 (HER2-positive)Sub-nanomolar nih.gov
HemiasterlinBT474 (HER2-positive)Sub-nanomolar nih.gov
HemiasterlinMCF7 (HER2-negative)Sub-nanomolar nih.gov
TaltobulinSKBR3 (HER2-positive)Approximately one order of magnitude lower than Hemiasterlin nih.gov
TaltobulinBT474 (HER2-positive)Approximately one order of magnitude lower than Hemiasterlin nih.gov
TaltobulinMCF7 (HER2-negative)Data not explicitly provided in snippets, but generally lower potency than in positive cells expected for targeted delivery.
Taltobulin-based ADC (ADC 2)SKBR3 (HER2-positive)Exquisite cytotoxicity, comparable to analogous MMAE ADC nih.gov
Taltobulin-based ADC (ADC 2)BT474 (HER2-positive)Exquisite cytotoxicity, comparable to analogous MMAE ADC nih.gov
Taltobulin-based ADC (ADC 2)MCF7 (HER2-negative)Negligible activity at tested concentrations nih.gov

Note: The term "ADC 2" refers to a specific Taltobulin-based ADC construct evaluated in the cited research. nih.govresearchgate.net

These results highlight the potential of Taltobulin as a potent payload for targeted cancer therapy through the ADC platform, demonstrating selective killing of antigen-expressing cancer cells. nih.gov

Translational Research and Clinical Development Trajectory

Transition from Preclinical Studies to Clinical Evaluation

The transition of taltobulin from preclinical studies to clinical evaluation was supported by promising findings demonstrating its potent cytotoxic effects and its ability to circumvent certain drug resistance mechanisms observed with existing antimicrotubule agents medkoo.comportico.org. Preclinical studies indicated that taltobulin is a potent inhibitor of proliferation across a range of human tumor cell lines, with a reported mean IC50 of 2.5 ± 2.1 nM in 18 human tumor cell lines and 4 nM in 18 human tumor cell lines according to different sources medkoo.com. A key finding from preclinical research was taltobulin's significantly reduced interaction with the multidrug resistance protein (P-glycoprotein) compared to commonly used antimicrotubule drugs like paclitaxel (B517696) and vincristine (B1662923) medkoo.comportico.org. This characteristic suggested that taltobulin could be effective in tumors that have developed resistance to these agents medkoo.comportico.org.

In vivo studies using human tumor xenografts in nude mouse models further supported the transition to clinical trials. Taltobulin demonstrated effectiveness in inhibiting tumor growth in models where paclitaxel and vincristine were ineffective medkoo.comportico.org. For instance, in an orthotopic murine model of high-grade bladder cancer, intravesical instillation of HTI-286 significantly delayed tumor growth in a dose-dependent manner aacrjournals.org. HTI-286, at a concentration of 0.2 mg/mL, showed comparable cytotoxic activity to 2.0 mg/mL of mitomycin C in vitro against bladder cancer cell lines aacrjournals.org. These preclinical results provided the necessary evidence of anti-tumor activity and a favorable profile regarding drug resistance to warrant investigation in human subjects medkoo.comportico.orgresearchgate.net. Preclinical studies are crucial for assessing the safety, efficacy, and potential side effects of a compound before human testing, and they involve in vitro and in vivo testing often guided by Good Laboratory Practice (GLP) guidelines ppd.comprofil.com.

Academic Overview of Clinical Trial Rationale and Goals

The academic rationale for initiating clinical trials with taltobulin was primarily based on the unmet need for novel antimicrotubule agents that could overcome drug resistance, particularly P-glycoprotein-mediated resistance, which is a significant challenge in cancer chemotherapy portico.orgacs.org. Existing antimicrotubule drugs, such as taxanes and Vinca (B1221190) alkaloids, while effective, are often limited by inherent or acquired resistance mechanisms portico.org. Taltobulin's preclinical profile suggested it could address this limitation medkoo.comportico.org.

The goals of the initial clinical trials, typically Phase I studies, were to evaluate the safety and pharmacokinetics of taltobulin in patients with advanced malignant tumors researchgate.net. Phase I trials are designed to assess the safety and tolerability of ascending doses of a new drug in a small group of people profil.com. Taltobulin has been noted as being in clinical development and has been tested in Phase I clinical trials for various cancers, including colon, breast, ovarian, and lung cancers portico.orgbiomedpharmajournal.org. These early-phase trials aim to determine a safe dose range and identify any initial signs of efficacy. The rationale extended to exploring its potential in tumor types known to exhibit resistance to conventional therapies biomedpharmajournal.org.

Challenges and Future Prospects in Clinical Translation

Despite promising preclinical data and progression to clinical trials, the clinical translation of taltobulin has encountered challenges. While a Phase I safety and pharmacokinetic trial in patients with advanced malignant tumors was completed, readily available data or reports on subsequent Phase II trials, the rationale for their termination, or further clinical evaluations of HTI-286 are not widely accessible on public databases like the NIH clinical trials website or the EU clinical trials register researchgate.net. One source indicates that taltobulin (HTI-286) was a Phase II candidate under Wyeth but was cancelled for "business reasons" in the mid-2000s researchgate.net. This highlights a significant challenge in clinical translation: factors beyond scientific efficacy, such as business decisions, can impact the progression of a drug candidate.

Challenges in the clinical translation of drug candidates can be multifaceted, including issues related to efficacy in human subjects not fully mirroring preclinical results, unexpected toxicity profiles, manufacturing complexities, and strategic decisions by pharmaceutical companies frontiersin.orgscienceopen.com. For antimitotic agents like taltobulin, achieving a favorable therapeutic index – balancing efficacy against toxicity to rapidly proliferating normal tissues – is a persistent challenge portico.org.

Future prospects for taltobulin could potentially involve its development as a component of combination therapies or as a payload in antibody-drug conjugates (ADCs) researchgate.netbroadpharm.com. The concept of using taltobulin as a cytotoxic payload in ADCs has been explored, demonstrating sub-nanomolar cytotoxicity against HER2-expressing cancer cells when incorporated into novel ADCs researchgate.net. This approach aims to deliver the potent cytotoxic agent directly to cancer cells, potentially increasing efficacy and reducing systemic toxicity researchgate.netbroadpharm.com. Further research into overcoming potential resistance mechanisms that may emerge in the clinical setting and exploring alternative delivery strategies or combination approaches could also be part of future development efforts. The broader field of clinical translation continues to face challenges in optimizing drug delivery and achieving efficient translation from laboratory research to clinical application frontiersin.orgfrontiersin.org.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-Taltobulin
Reactant of Route 2
(R)-Taltobulin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.